Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate is an organic compound belonging to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring .
Vorbereitungsmethoden
The synthesis of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate involves several steps. One common method includes the reaction of 6-amino-9H-purine with isobutyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The amino group at position 6 can undergo substitution reactions with electrophiles, forming various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as adenosine deaminase, affecting purine metabolism. This inhibition can lead to the accumulation of adenosine and its derivatives, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Isobutyl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate can be compared with other 6-aminopurines, such as:
6-Amino-9H-purin-2-ol: This compound has a hydroxyl group at position 2, making it structurally similar but with different chemical properties.
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Eigenschaften
Molekularformel |
C12H17N5O3 |
---|---|
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
2-methylpropyl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)4-20-12(19)8(18)3-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
MBASJBAMBHDMFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(CN1C=NC2=C(N=CN=C21)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.